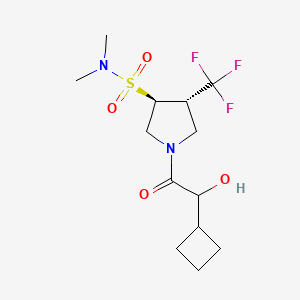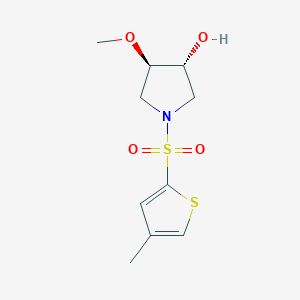![molecular formula C16H23N3O2 B7336974 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide](/img/structure/B7336974.png)
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has shown promising results in various scientific research studies.
作用機序
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide works by inhibiting the activity of a protein called tankyrase, which is involved in the regulation of the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in the development and progression of cancer, and its dysregulation is often observed in various types of cancer. By inhibiting tankyrase, this compound prevents the degradation of Axin, a protein that plays a key role in the regulation of the Wnt signaling pathway. This, in turn, leads to the inhibition of the Wnt signaling pathway and the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide is its selective inhibition of tankyrase, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide, including the development of more potent and selective inhibitors of tankyrase, the optimization of the pharmacokinetic properties of this compound, and the evaluation of its therapeutic potential in various diseases. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential side effects.
Conclusion
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in various scientific research studies. Its selective inhibition of tankyrase makes it a promising therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine its optimal dosage and administration route, as well as to identify its potential side effects.
合成法
The synthesis of 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide involves a series of chemical reactions, starting with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting compound is then reacted with N,N-dimethylformamide to form 3-nitrobenzamide. The nitro group is then reduced to an amine group using palladium on carbon as a catalyst. The resulting compound is then reacted with 1R,2R-epoxypropane to form the cyclopropylmethyl derivative, which is then reacted with ethylmagnesium bromide to form this compound.
科学的研究の応用
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting the Wnt signaling pathway, which plays a crucial role in the development and progression of cancer. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a key factor in the development of Parkinson's disease.
特性
IUPAC Name |
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-11-8-13(11)10-17-15(20)12-6-5-7-14(9-12)18-16(21)19(2)3/h5-7,9,11,13H,4,8,10H2,1-3H3,(H,17,20)(H,18,21)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLWSXGJUAJNGG-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CNC(=O)C2=CC(=CC=C2)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1CNC(=O)C2=CC(=CC=C2)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7336898.png)


![(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol](/img/structure/B7336911.png)
![(1R,9S)-11-(1-phenylpyrrolidine-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336929.png)
![3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7336939.png)
![(1R,9S)-11-(3,5-dimethyl-1,2-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336944.png)
![methyl 2-[4-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoyl]phenoxy]acetate](/img/structure/B7336953.png)
![methyl 2-[2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-2-oxoethoxy]acetate](/img/structure/B7336961.png)
![[(3R)-3-fluoropyrrolidin-1-yl]-[2-(2-methylpropyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7336972.png)
![[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B7336982.png)
![5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7336983.png)
![(2S)-2-[3-(methoxymethyl)-3-methylpyrrolidine-1-carbonyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B7336989.png)
![(1R,9S)-11-(imidazo[1,2-a]pyridine-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336995.png)
